REACTION_CXSMILES
|
F[C:2]1[CH:3]=[CH:4][C:5]([CH:10]=[O:11])=[C:6]([CH:9]=1)C#N.C(=O)([O-])[O-].[K+].[K+].[CH3:18][S-:19].[Na+].C[N:22]([CH:24]=O)C>C(OCC)(=O)C>[CH:10]([C:5]1[CH:4]=[CH:3][C:2]([S:19][CH3:18])=[C:9]([CH:6]=1)[C:24]#[N:22])=[O:11] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C#N)C1)C=O
|
Name
|
|
Quantity
|
0.371 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.142 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC(=C(C#N)C1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |